1'-Acetoxyeugenol acetate

Anticancer screening Phenylpropanoid SAR Selectivity profiling

1'-Acetoxyeugenol acetate (AEA; CAS 53890-24-7) is a chiral phenylpropanoid belonging to the phenol ester class, biosynthetically derived via the shikimate–phenylpropanoid pathway. It is an acetate ester of eugenol bearing an additional acetoxy substitution at the 1'-position, yielding the molecular formula C₁₄H₁₆O₅ (monoisotopic mass 264.0998 Da).

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
Cat. No. B1209563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Acetoxyeugenol acetate
Synonyms1'-acetoxyeugenol
1'-acetoxyeugenol acetate
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC
InChIInChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3/t12-/m0/s1
InChIKeyNKRBAUXTIWONOV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Acetoxyeugenol Acetate (AEA): A Chiral Phenylpropanoid Acetate Ester from Alpinia Species for Targeted Bioactivity Screening and Natural Product Procurement


1'-Acetoxyeugenol acetate (AEA; CAS 53890-24-7) is a chiral phenylpropanoid belonging to the phenol ester class, biosynthetically derived via the shikimate–phenylpropanoid pathway. It is an acetate ester of eugenol bearing an additional acetoxy substitution at the 1'-position, yielding the molecular formula C₁₄H₁₆O₅ (monoisotopic mass 264.0998 Da) [1]. AEA occurs naturally as the (1'S)-enantiomer in the rhizomes of Alpinia galanga (greater galangal) and Alpinia conchigera (Zingiberaceae), and is classified as a plant metabolite and a functionalized phenylpropanoid (C6-C3 skeleton) [2]. Its structural distinction from the co-occurring analogue 1'-acetoxychavicol acetate (ACA) is a single 3-methoxy substituent on the aromatic ring, a seemingly minor difference that translates into quantitatively distinct pharmacological profiles across multiple assay systems, as detailed in the evidence below.

Why 1'-Acetoxyeugenol Acetate Cannot Be Casually Replaced by 1'-Acetoxychavicol Acetate, Eugenyl Acetate, or Other Alpinia Phenylpropanoids


The biological activity of AEA is exquisitely dependent on the simultaneous presence of the 1'-acetoxyl group, the 4-acetoxyl group, and the 3-methoxy substituent on the aromatic ring. Structure–activity relationship (SAR) studies across multiple targets have demonstrated that removal of the 3-methoxy group (yielding ACA) or removal of the 1'-acetoxyl group (yielding eugenyl acetate) fundamentally alters potency, target selectivity, and even the presence or absence of activity [1]. For example, eugenyl acetate—lacking the 1'-acetoxyl group—is completely inactive against ovarian cancer cells SKOV3 and A2780, whereas both AEA and ACA are potently cytotoxic [2]. Conversely, AEA and ACA exhibit divergent potency rankings depending on the target: AEA is superior to ACA in antileishmanial (IC₅₀ 18.9 vs. 32.9 µM), hepatocellular carcinoma (HepG2, IC₅₀ 4.3 vs. 18.0 µM), and prostate carcinoma (PC-3, IC₅₀ 13.8 vs. 26.7 µM) models, while ACA is more potent in MDA-MB-231 breast cancer cells (IC₅₀ 4.8 vs. 9.5 µM) and antiallergic degranulation (IC₅₀ 15 vs. 19 µM) [3][4][5]. This target-dependent potency inversion means that neither compound can serve as a generic proxy for the other, and procurement decisions must be guided by the specific biological model under investigation.

1'-Acetoxyeugenol Acetate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1: AEA vs. ACA Differential Cytotoxicity Across a Seven-Cancer-Cell-Line Panel with Normal Cell Sparing

In a direct head-to-head comparison across seven human cancer cell lines under identical 24 h treatment conditions, AEA and ACA exhibited markedly divergent potency profiles despite differing only by a 3-methoxy group. AEA was substantially more potent than ACA in hepatocellular carcinoma HepG2 (IC₅₀ 4.3 ± 0.5 µM vs. 18.0 ± 0.8 µM; 4.2-fold difference), prostate carcinoma PC-3 (IC₅₀ 13.8 ± 0.8 µM vs. 26.7 ± 2.3 µM; 1.9-fold), bladder carcinoma EJ-28 (IC₅₀ 4.2 ± 2.2 µM vs. 8.2 ± 0.9 µM), and MCF-7 breast adenocarcinoma (IC₅₀ 25.2 ± 0.6 µM vs. 30.0 ± 0.3 µM). In contrast, ACA was ~2-fold more potent in MDA-MB-231 triple-negative breast cancer cells (IC₅₀ 4.8 ± 0.4 µM vs. 9.5 ± 0.3 µM for AEA). Both compounds maintained cell viability above 50% in normal human mammary epithelial cells (HMECs) at the highest tested concentration (50 µM), indicating cancer-selective cytotoxicity [1].

Anticancer screening Phenylpropanoid SAR Selectivity profiling

Evidence Item 2: AEA Is the Most Potent Antileishmanial Phenylpropanoid Among 12 Alpinia galanga Constituents Tested Against L. donovani Promastigotes

In a comprehensive screen of 12 phenylpropanoid and flavonoid compounds isolated from Alpinia galanga rhizomes for in vitro activity against Leishmania donovani promastigotes, AEA (compound 4) exhibited the highest potency with an IC₅₀ of 18.9 µM. This was 1.7-fold more potent than its direct structural analogue ACA (compound 3; IC₅₀ 32.9 µM), 2.1-fold more potent than p-coumaryl diacetate (compound 2; IC₅₀ 39.3 µM), and 4.2-fold more potent than trans-p-acetoxycinnamyl alcohol (compound 5; IC₅₀ 79.9 µM). This represents the first report of antileishmanial activity for AEA and establishes it as the lead phenylpropanoid scaffold from A. galanga for antileishmanial development [1].

Antileishmanial Neglected tropical disease Phenylpropanoid screening

Evidence Item 3: AEA Demonstrates Superior Cytotoxicity to Ovarian Cancer Cells Versus Breast Cancer Cells, with Weaker Toxicity to Normal Kidney Epithelium Compared to Cisplatin

In the first report of AEA's anti-ovarian cancer activity, Choi et al. (2022) demonstrated that AEA was more cytotoxic against ovarian cancer cells (SKOV3 IC₅₀ = 14.13 µM; A2780 IC₅₀ = 10.01 µM) than against breast cancer MCF-7 cells (IC₅₀ = 29.63 µM), indicating a tissue-type selectivity preference [1]. Critically, AEA and its analogue ACA both showed weak cytotoxicity against normal human kidney HEK293 cells compared with the clinical agent cisplatin, which exhibited potent toxicity to HEK293 cells (IC₅₀ = 6.56 µM) while showing moderate activity against ovarian cancer cells (SKOV3 IC₅₀ = 21.13 µM; A2780 IC₅₀ = 19.00 µM) [1]. Eugenyl acetate, the non-acetoxylated structural relative, was completely devoid of cytotoxic activity against both ovarian cancer cell lines, confirming the essential role of the 1'-acetoxyl group [1].

Ovarian cancer Selectivity index Normal cell toxicity

Evidence Item 4: AEA vs. ACA in RBL-2H3 Mast Cell Degranulation — Potent but Distinguishable Antiallergic Activity with Defined SAR

In an SAR study of nine phenylpropanoids isolated from Alpinia galanga rhizomes, Matsuda et al. (2003) evaluated inhibition of antigen-IgE-mediated β-hexosaminidase release (a degranulation marker) in RBL-2H3 cells. AEA inhibited degranulation with an IC₅₀ of 19 µM, while its analogue ACA was slightly more potent with an IC₅₀ of 15 µM [1]. Both the 1'-acetoxyl and 4-acetoxyl groups were demonstrated to be essential for strong inhibitory activity, and the 2'–3' double bond enhanced activity [1]. Furthermore, both AEA and ACA inhibited ear passive cutaneous anaphylaxis reactions in mice in vivo and suppressed antigen-IgE-mediated TNF-α and IL-4 production in RBL-2H3 cells, confirming that the in vitro degranulation inhibition translates to functional suppression of late-phase allergic mediators [1].

Antiallergic Mast cell degranulation Phenylpropanoid SAR

Evidence Item 5: AEA Exhibits Gastroprotective Activity in the Rat Ethanol-Induced Gastric Lesion Model, with ED₅₀ Comparable to ACA

In an in vivo rat model of ethanol-induced gastric mucosal lesions, both AEA and ACA isolated from Alpinia galanga rhizomes demonstrated marked gastroprotective effects. AEA showed an ED₅₀ of approximately 0.90 mg/kg, while ACA was somewhat more potent with an ED₅₀ of 0.61 mg/kg [1]. SAR analysis revealed that the 1'-acetoxyl group was essential for gastroprotective activity across both compounds [1]. Mechanistic studies with ACA indicated that endogenous prostaglandins and sulfhydryl compounds are involved in the protective effect, with ACA also active against HCl-induced (ED₅₀ = 0.73 mg/kg) and aspirin-induced (ED₅₀ = 0.69 mg/kg) lesions [1]. While AEA was not separately evaluated against HCl- or aspirin-induced lesions in this study, its comparable potency in the ethanol model suggests a shared gastroprotective mechanism warranting further comparative investigation.

Gastroprotective Gastric mucosal lesion In vivo pharmacology

Evidence-Backed Procurement Scenarios for 1'-Acetoxyeugenol Acetate: When and Why to Select AEA Over Alternative Phenylpropanoids


Scenario 1: Antileishmanial Lead Discovery — AEA as the Most Potent Alpinia-Derived Phenylpropanoid Against L. donovani

When screening natural products for activity against Leishmania donovani, the causative agent of visceral leishmaniasis, AEA should be prioritized as the primary hit compound from the Alpinia galanga chemotype. With an IC₅₀ of 18.9 µM against promastigotes, AEA outperforms all 11 other tested constituents including ACA (32.9 µM, 1.7-fold less potent) and p-coumaryl diacetate (39.3 µM) [1]. Procurement of AEA rather than ACA for antileishmanial programs ensures the strongest starting potency for structure–activity optimization and reduces the risk of missing a promising scaffold due to sub-optimal initial hit selection.

Scenario 2: Ovarian Cancer Research Requiring Selective Cytotoxicity with Reduced Normal Kidney Toxicity

For researchers investigating novel agents against ovarian cancer, AEA provides a differentiated profile: it is more potent against SKOV3 (IC₅₀ = 14.13 µM) and A2780 (IC₅₀ = 10.01 µM) cells than cisplatin (21.13 and 19.00 µM, respectively), while exhibiting substantially weaker toxicity toward normal kidney HEK293 cells compared with cisplatin (IC₅₀ = 6.56 µM on HEK293) [2]. Its additional tissue selectivity (2- to 3-fold more potent in ovarian than breast cancer MCF-7 cells, IC₅₀ = 29.63 µM) and its demonstrated mechanism via ROS-mediated MAPK signaling and caspase-3/-9 activation make AEA the preferred phenylpropanoid probe for ovarian cancer mechanistic studies [2].

Scenario 3: Multi-Target Anticancer Panel Screening — Leveraging AEA's Target-Dependent Potency Advantage Over ACA

In broad-panel anticancer screening efforts, AEA offers distinct advantages in specific indications: it is 4.2-fold more potent than ACA in hepatocellular carcinoma HepG2 cells (IC₅₀ 4.3 vs. 18.0 µM), 1.9-fold more potent in prostate carcinoma PC-3 cells (IC₅₀ 13.8 vs. 26.7 µM), and 2.0-fold more potent in bladder carcinoma EJ-28 cells (IC₅₀ 4.2 vs. 8.2 µM) [3]. Both compounds are non-toxic to normal HMECs at 50 µM. However, researchers focusing specifically on triple-negative breast cancer MDA-MB-231 should note that ACA is 2-fold more potent (IC₅₀ 4.8 vs. 9.5 µM) [3]. The compound choice should therefore be target-indication-driven, not generic.

Scenario 4: Antiallergic and Gastroprotective Natural Product Research — AEA as a Structurally Distinct Comparator to ACA for SAR Studies

In antiallergic research, AEA (IC₅₀ = 19 µM, RBL-2H3 degranulation) [4] and ACA (IC₅₀ = 15 µM) [4] both rank as the two most potent phenylpropanoid inhibitors of mast cell degranulation and suppress TNF-α/IL-4 production in vitro with confirmed in vivo activity in mouse passive cutaneous anaphylaxis. In gastroprotection, AEA (ED₅₀ ≈ 0.90 mg/kg) [5] and ACA (ED₅₀ = 0.61 mg/kg) [5] both markedly inhibit ethanol-induced gastric lesions in rats. While ACA holds modest potency advantages in both assays, AEA provides an essential comparator tool with its unique 3-methoxy substitution, enabling SAR studies to dissect the contribution of methoxy substitution to target engagement, selectivity, and pharmacokinetics across antiallergic and gastroprotective indications.

Quote Request

Request a Quote for 1'-Acetoxyeugenol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.